molecular formula C42H82NO10P B13138782 azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate

azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate

Cat. No.: B13138782
M. Wt: 792.1 g/mol
InChI Key: YRFISMFFADMBIY-BXURRMQSSA-N
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Description

Azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups, phosphoryl groups, and long-chain unsaturated fatty acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core structure, followed by the introduction of the phosphoryl and fatty acid groups. Key steps include:

    Formation of the Core Structure: This involves the reaction of glycerol with appropriate reagents to introduce hydroxyl groups at specific positions.

    Phosphorylation: The hydroxyl groups are then phosphorylated using phosphorylating agents such as phosphorus oxychloride or phosphoric acid.

    Esterification: The final step involves the esterification of the phosphorylated intermediate with (Z)-octadec-9-enoic acid under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The phosphoryl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Carbonyl compounds (aldehydes or ketones).

    Reduction: Alcohols or alkanes.

    Substitution: Phosphorylated derivatives with different functional groups.

Scientific Research Applications

Azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.

    Biology: Investigated for its role in cellular signaling pathways and as a potential biomolecule in metabolic studies.

    Medicine: Explored for its therapeutic potential in treating diseases related to lipid metabolism and inflammation.

    Industry: Utilized in the formulation of specialized materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate involves its interaction with specific molecular targets and pathways. The compound’s phosphoryl groups play a crucial role in modulating enzymatic activities and cellular signaling processes. It can bind to receptors or enzymes, altering their function and leading to downstream effects on cellular metabolism and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • **Azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] hexadecanoate
  • **Azane;(2R)-3-({[(2S)-2,3-Dihydroxypropoxyphosphoryl}oxy)-2-hydroxypropyl (6Z,9Z,12Z)-6,9,12-octadecatrienoate

Uniqueness

Azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate is unique due to its specific combination of hydroxyl, phosphoryl, and unsaturated fatty acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C42H82NO10P

Molecular Weight

792.1 g/mol

IUPAC Name

azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C42H79O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-35-39(43)37-51-53(47,48)52-38-40(44)36-50-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);1H3/b19-17-,20-18-;/t39-,40-;/m0./s1

InChI Key

YRFISMFFADMBIY-BXURRMQSSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](O)COP(=O)(OC[C@@H](O)COC(=O)CCCCCCC/C=C\CCCCCCCC)O.N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O.N

Origin of Product

United States

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